molecular formula C14H24O B3433916 (E)-1-(1-Cyclododecen-1-yl)ethan-1-one CAS No. 65938-08-1

(E)-1-(1-Cyclododecen-1-yl)ethan-1-one

Cat. No.: B3433916
CAS No.: 65938-08-1
M. Wt: 208.34 g/mol
InChI Key: MLCBOXBUBJRZHC-UHFFFAOYSA-N
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Description

(E)-1-(1-Cyclododecen-1-yl)ethan-1-one is an organic compound characterized by a cyclododecene ring attached to an ethanone group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (E)-1-(1-Cyclododecen-1-yl)ethan-1-one typically involves the following steps:

    Cyclododecene Formation: Cyclododecene can be synthesized through the oligomerization of butadiene, followed by hydrogenation.

    Ethanone Group Introduction: The ethanone group can be introduced via a Friedel-Crafts acylation reaction, where cyclododecene reacts with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

Industrial Production Methods: Industrial production of this compound may involve large-scale oligomerization and hydrogenation processes, followed by acylation under controlled conditions to ensure high yield and purity.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or carboxylic acids.

    Reduction: Reduction of the compound can lead to the formation of alcohols or alkanes.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.

Major Products:

    Oxidation: Formation of cyclododecanone or cyclododecanoic acid.

    Reduction: Formation of cyclododecanol or cyclododecane.

    Substitution: Formation of halogenated derivatives of the compound.

Scientific Research Applications

(E)-1-(1-Cyclododecen-1-yl)ethan-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of complex molecules.

    Medicine: Investigated for its potential use in drug delivery systems and as a building block for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (E)-1-(1-Cyclododecen-1-yl)ethan-1-one involves its interaction with molecular targets such as enzymes and receptors. The compound’s cyclic structure allows it to fit into specific binding sites, influencing biochemical pathways and cellular processes. Detailed studies on its molecular targets and pathways are ongoing to fully understand its effects.

Comparison with Similar Compounds

    Cyclododecanone: Similar in structure but lacks the ethanone group.

    Cyclododecanol: The alcohol derivative of cyclododecene.

    Cyclododecane: The fully saturated hydrocarbon counterpart.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (E)-1-(1-Cyclododecen-1-yl)ethan-1-one involves the oxidation of cyclododecene to cyclododec-1-en-1-ol, followed by the oxidation of cyclododec-1-en-1-ol to cyclododec-1-en-1-one, and then the Wittig reaction of cyclododec-1-en-1-one with ethyltriphenylphosphonium bromide to yield (E)-1-(1-Cyclododecen-1-yl)ethan-1-one.", "Starting Materials": [ "Cyclododecene", "Sodium hypochlorite", "Sodium hydroxide", "Sulfuric acid", "Potassium permanganate", "Ethyltriphenylphosphonium bromide", "Sodium methoxide", "Ethanol" ], "Reaction": [ "Oxidation of cyclododecene to cyclododec-1-en-1-ol using sodium hypochlorite and sodium hydroxide", "Oxidation of cyclododec-1-en-1-ol to cyclododec-1-en-1-one using sulfuric acid and potassium permanganate", "Wittig reaction of cyclododec-1-en-1-one with ethyltriphenylphosphonium bromide in the presence of sodium methoxide and ethanol to yield (E)-1-(1-Cyclododecen-1-yl)ethan-1-one" ] }

CAS No.

65938-08-1

Molecular Formula

C14H24O

Molecular Weight

208.34 g/mol

IUPAC Name

1-(cyclododecen-1-yl)ethanone

InChI

InChI=1S/C14H24O/c1-13(15)14-11-9-7-5-3-2-4-6-8-10-12-14/h11H,2-10,12H2,1H3

InChI Key

MLCBOXBUBJRZHC-UHFFFAOYSA-N

Isomeric SMILES

CC(=O)/C/1=C/CCCCCCCCCC1

SMILES

CC(=O)C1=CCCCCCCCCCC1

Canonical SMILES

CC(=O)C1=CCCCCCCCCCC1

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(E)-1-(1-Cyclododecen-1-yl)ethan-1-one
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(E)-1-(1-Cyclododecen-1-yl)ethan-1-one
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(E)-1-(1-Cyclododecen-1-yl)ethan-1-one
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(E)-1-(1-Cyclododecen-1-yl)ethan-1-one
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(E)-1-(1-Cyclododecen-1-yl)ethan-1-one

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